4-Carboxyphenylboronic acid

Descripción general

Descripción

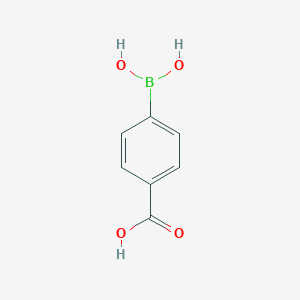

4-Carboxyphenylboronic acid (4-CPBA) is an organoboron compound with the molecular formula C₇H₇BO₄. Its structure combines a boronic acid group (–B(OH)₂) and a carboxylic acid group (–COOH) on a phenyl ring (HO₂CC₆H₄B(OH)₂). This dual functionality enables unique reactivity and applications in organic synthesis, materials science, and biomedicine. Key properties include:

- Solubility: Enhanced solubility in polar solvents (e.g., water, ethanol) compared to non-polar substituted phenylboronic acids .

- Reactivity: The electron-withdrawing –COOH group modulates the boronic acid's Lewis acidity, influencing its binding to diols (e.g., saccharides) and participation in Suzuki-Miyaura cross-couplings .

- Applications: Used in sensors, drug delivery systems, and as a linker in polymer chemistry .

Métodos De Preparación

Oxidation of Tolylboronic Acid Derivatives

The oxidation of tolylboronic acids represents one of the earliest and most reliable methods for synthesizing carboxyphenylboronic acids. While the provided search results focus on the 2-carboxyphenylboronic acid isomer, the methodology can be extrapolated to the 4-carboxyphenylboronic acid analog.

Potassium Permanganate-Mediated Oxidation

In a landmark study, 2-carboxyphenylboronic acid was synthesized by oxidizing 2-tolylboronic acid with aqueous potassium permanganate under mild conditions . The reaction proceeds via the cleavage of the methyl group’s C–H bond, followed by oxidation to a carboxylic acid. For the 4-carboxy isomer, analogous conditions would involve 4-tolylboronic acid as the starting material. Key parameters include:

-

Temperature : 0–25°C to prevent boronic acid decomposition.

-

Stoichiometry : 3 equivalents of KMnO₄ per equivalent of tolylboronic acid.

-

Yield : Reported at 70–85% for the 2-carboxy isomer , with comparable yields expected for the 4-carboxy derivative.

This method’s limitation lies in the sensitivity of boronic acids to strong oxidizing agents, necessitating precise pH control (pH 7–9) to avoid deboronation.

Esterification and Reduction Strategies

The synthesis of boron-containing α-acyloxyamide analogs (MDPI, 2013) utilizes This compound pinacol ester as a key building block . While the paper focuses on downstream applications, it indirectly validates the accessibility of this compound derivatives.

Esterification of this compound

The esterification of this compound with pinacol or other diols is a common strategy to enhance stability and solubility. For example:

-

Reagents : Pinacol (1.2 equivalents), dehydrating agent (e.g., DCC).

This step is critical for protecting the boronic acid group during subsequent reactions, such as nitration or coupling.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

4-CPBA serves as a boronic acid coupling partner in Suzuki reactions, forming biaryl carboxylic acids. This reaction is catalyzed by palladium complexes under mild conditions.

Key Findings :

-

The carboxyl group enhances solubility in polar solvents, facilitating aqueous-phase reactions .

-

Electron-withdrawing substituents on aryl bromides improve coupling efficiency .

Esterification and Derivatization

4-CPBA undergoes esterification with alcohols or reacts with amines to form boronate esters or amides, essential for polymer modification and drug conjugation.

Mechanistic Insight :

-

The boronic acid group reacts with diols or amines via reversible covalent bonds, enabling dynamic materials design .

Condensation Reactions

4-CPBA participates in condensation reactions to form stable complexes or hybrid materials.

Notable Applications :

-

Chitosan-4-CPBA conjugates show enhanced tumor penetration due to sialic acid binding .

-

Condensation with hydrazides yields bioactive isoquinolones .

Coordination and Corrosion Inhibition

4-CPBA acts as a corrosion inhibitor for steel in CO₂-rich environments through surface adsorption.

Research Implications :

Supramolecular Self-Assembly

4-CPBA forms redox-sensitive micelles for co-delivery of anticancer drugs like camptothecin and gemcitabine.

Advantages :

Oxidative Hydroxylation

Under ruthenium catalysis, 4-CPBA undergoes aerobic oxidation to form phenolic derivatives.

| Catalyst | Oxidant | Yield | Selectivity |

|---|---|---|---|

| Ru(bpy)₃Cl₂ | Air (O₂) | 85% | Para > ortho |

Reaction Conditions :

Functionalization of Nanomaterials

4-CPBA modifies silicon nanowires (SiNWs) and quantum dots (QDs) for biosensing applications.

| Nanomaterial | Functionalization | Application |

|---|---|---|

| Poly-SiNW | Boronate ester linkage | Dopamine detection (LOD: 10 nM) |

| CdSe/ZnS QDs | Surface conjugation | pH-sensitive fluorescence imaging |

Mechanism :

Aplicaciones Científicas De Investigación

Antitumor Activity

CPBA has been utilized in the development of targeted drug delivery systems, particularly for cancer treatment. Research has shown that nanoparticles modified with CPBA can enhance the targeting of drugs to tumor cells. For instance, chitosan nanoparticles functionalized with CPBA demonstrated improved cellular uptake and tumor penetration compared to non-decorated nanoparticles. This modification allows for better drug accumulation in tumor sites due to the interaction between CPBA and over-expressed sialic acid residues on cancer cells .

Case Study: Chitosan Nanoparticles

- Objective: Evaluate the efficacy of CPBA-decorated chitosan nanoparticles (PBA-CS NPs) in drug delivery.

- Methodology: The study involved in vitro and in vivo assessments using H22 tumor-bearing mice.

- Findings: PBA-CS NPs showed superior antitumor effects, deeper penetration into tumor tissues, and prolonged survival rates compared to free drugs and non-decorated nanoparticles .

Detection of Biomolecules

CPBA has been functionalized onto gold nanoparticles to enhance the sensitivity of fluorescent sensors for detecting sialic acid. This application is crucial for diagnosing diseases associated with altered sialic acid levels, such as cancer .

Case Study: Gold Nanoparticles Functionalization

- Objective: Develop a colorimetric sensor for sialic acid detection using 4-carboxyphenylboronic acid-functionalized gold nanoparticles.

- Methodology: The performance of these sensors was evaluated against standard detection methods.

- Findings: The functionalized nanoparticles exhibited improved sensitivity and specificity for sialic acid detection, indicating their potential use in clinical diagnostics .

Magnetic Nanoparticles

CPBA has been employed to functionalize magnetic iron oxide nanoparticles (MNPs) for the extraction of nucleic acids from various biological samples. This method is particularly effective for isolating genomic DNA and RNA from genetically modified seeds and virus-infected plants.

Case Study: Magnetic Iron Oxide Nanoparticles

- Objective: Extract total nucleic acids from seeds using CPBA-MNPs.

- Methodology: The extraction process was optimized for different seed types, followed by real-time quantitative PCR analysis.

- Findings: The nucleic acids extracted were of high quality and suitable for detecting genetically modified organisms (GMOs) and seed-borne viruses .

Organic Synthesis

CPBA serves as an important reagent in organic synthesis due to its unique properties. It is used in various reactions, including Suzuki coupling reactions, where it acts as a boron source to form carbon-boron bonds.

Table: Overview of Applications of this compound

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Tumor-targeted drug delivery | Enhanced drug accumulation in tumors; improved survival rates |

| Biosensing | Detection of sialic acid | Improved sensitivity and specificity in clinical diagnostics |

| Nucleic Acid Extraction | Extraction from genetically modified seeds | High-quality nucleic acids suitable for PCR analysis |

| Organic Synthesis | Reagent in Suzuki coupling reactions | Effective formation of carbon-boron bonds |

Mecanismo De Acción

El mecanismo de acción del Ácido 4-Carboxifenilborónico involucra su capacidad para formar enlaces covalentes estables con dioles y otras moléculas. Esta propiedad se utiliza en varias reacciones, como el acoplamiento de Suzuki, donde forma compuestos biarílicos al acoplarse con haluros en presencia de un catalizador de paladio. El grupo ácido borónico interactúa con los objetivos moleculares, facilitando la formación de nuevos enlaces químicos .

Comparación Con Compuestos Similares

Reactivity in Suzuki-Miyaura Coupling Reactions

The electronic effects of substituents significantly influence reaction efficiency. Below is a comparison of 4-CPBA with phenylboronic acid (PBA), 4-fluorophenylboronic acid (4-FPBA), and 4-vinylphenylboronic acid (4-VPBA) in coupling with 1-bromo-4-fluorobenzene using a Pd-based catalyst :

| Boronic Acid | Substituent | Electronic Effect | Conversion at 70°C (%) | Conversion at 110°C (%) |

|---|---|---|---|---|

| Phenylboronic acid | –H | Neutral | 95 | 99 |

| 4-Fluorophenylboronic acid | –F | –I (EWG) | 92 | 98 |

| 4-Carboxyphenylboronic acid | –COOH | –I (EWG) | 75 | 85 |

| 4-Vinylphenylboronic acid | –CH₂CH₂ | +I (EDG) | 50 | 70 |

Key Findings :

- 4-CPBA’s –COOH group reduces reactivity compared to PBA and 4-FPBA due to steric hindrance and strong electron withdrawal, slowing transmetalation in Pd-catalyzed reactions .

- 4-VPBA’s electron-donating vinyl group (–CH₂CH₂) further lowers conversion, highlighting the importance of substituent electronic effects .

Adsorption Efficiency in Resin Materials

4-CPBA-modified resins exhibit superior boronic acid loading compared to other functionalized resins, enhancing adsorption of diols like 1,3-propanediol :

| Resin Type | Boronic Acid Loading (mmol/g) | Chloromethyl Site Utilization (%) |

|---|---|---|

| PS-SBT (4-CPBA-modified) | 1.220 | 16 |

| PS-SB-Cs | 0.668 | 9 |

| PS-SB-Na | 0.790 | 11 |

Key Findings :

- The –COOH group in 4-CPBA facilitates covalent anchoring to resins, maximizing boronic acid density and diol-binding capacity .

Sensor Performance

4-CPBA’s –COOH group enhances sensor design by enabling covalent conjugation to substrates. A comparison with other boronic acids in glucose and sialic acid detection :

| Sensor Platform | Analyte | Detection Range | LOD | Selectivity Notes |

|---|---|---|---|---|

| ZIF-67/4-CPBA (Electrochemical) | Glucose | 50–500 mg/dL | 9.87 mg/dL | Resists uric acid, NaCl |

| ZIF-67/4-CPBA (Optical) | Glycated Hb | 4.7–11.3% | 3.7% | No cross-reactivity |

| Boro-S/N-dGQDs/4-CPBA (Fluor.) | Sialic Acid | 6.4–11 ng/mL | 0.0068% RSD | Stable in dairy matrices |

Key Findings :

- 4-CPBA’s –COOH group improves immobilization on metal-organic frameworks (MOFs) and quantum dots, enhancing sensor stability and selectivity .

Solubility and Functionalization

4-CPBA’s solubility in aqueous and polar solvents contrasts with hydrophobic analogs like 4-biphenylboronic acid (solubility: ~0.1 mg/mL in water). This property enables applications in biomedical hydrogels and aqueous-phase reactions .

Actividad Biológica

4-Carboxyphenylboronic acid (CPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and potential applications in drug delivery systems, supported by relevant research findings and case studies.

This compound is characterized by the following chemical properties:

- Chemical Formula : CHBO

- Molecular Weight : 165.94 g/mol

- Structure : Contains a phenyl ring with a carboxylic acid group and a boronic acid group, which facilitates interactions with diols and other biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPBA through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- CPBA has been tested against several human cancer cell lines, showing significant cytotoxic effects. For example, palladium nanoparticles supported on silica, functionalized with CPBA, exhibited high cytotoxicity comparable to established anticancer agents .

- A study reported that CPBA-functionalized carbon dots demonstrated effective targeting and staining of HeLa cancer cells, indicating potential for real-time imaging and therapeutic applications .

- Mechanism of Action :

Antibacterial Activity

CPBA also exhibits antibacterial properties, particularly against resistant strains:

- Inhibition of β-lactamase :

Drug Delivery Applications

The unique properties of CPBA make it suitable for drug delivery systems:

-

pH-Responsive Release :

- Research indicates that CPBA-modified mesoporous silica nanoparticles can regulate insulin release in diabetic models, demonstrating a hypoglycemic effect while maintaining safety in vitro . This pH-responsive behavior is crucial for targeted drug delivery in pathological conditions such as cancer and diabetes.

- Fluorescent Probes :

Study 1: Cytotoxicity Evaluation

In vitro tests were conducted using palladium nanoparticles supported on mesoporous silica functionalized with CPBA against five different cancer cell lines. The results indicated high cytotoxicity levels, with some formulations showing enhanced activity compared to traditional metal complex-based systems .

Study 2: Diabetes Management

A study involving mesoporous silica nanoparticles modified with CPBA demonstrated effective insulin loading and release under hyperglycemic conditions. This approach not only highlights the compound's versatility but also its potential application in managing diabetes through targeted therapy .

Summary of Findings

Q & A

Basic Research Questions

Q. What are common synthesis methods for 4-CPBA and its derivatives?

- Answer: 4-CPBA can be synthesized via hydrothermal methods using biomass precursors like bone meal, where carbonization and heteroatom doping are achieved under controlled temperatures (e.g., 200°C for 8–12 hours) . Alternatively, amidation reactions with amino acids (e.g., L-lysine) or DNA oligonucleotides utilize coupling agents such as TBTU in DMF/carbonate buffer mixtures . These methods prioritize green chemistry principles, minimizing toxic byproducts.

Q. How is structural characterization of 4-CPBA performed experimentally?

- Answer: Key techniques include:

- XRD: To confirm crystallinity and interlayer spacing (e.g., peaks at 2θ = 17.70°–36.72° for boron-doped graphene quantum dots (GQDs)) .

- FT-IR: Identifies functional groups (e.g., C=O stretching at 1637 cm⁻¹, B-O vibrations at 1272 cm⁻¹) .

- XPS: Validates elemental composition and bonding states (e.g., C1s peaks at 284.48 eV for C=C and 288.43 eV for O-C=O) .

Q. What role does pH play in modulating 4-CPBA-based fluorescence sensors?

- Answer: Protonation/deprotonation of carboxylic groups on 4-CPBA-functionalized GQDs (Boro-S/N-dGQDs) alters fluorescence intensity. At pH 3–5, protonation increases fluorescence, while deprotonation at pH 9–11 reduces it due to aggregation . Optimal fluorescence occurs at pH 7 (zeta potential: -34.8 mV), ensuring stability in aqueous environments .

Advanced Research Questions

Q. How does 4-CPBA functionalization enhance sensor selectivity for sialic acid detection?

- Answer: 4-CPBA’s boronic acid moiety binds specifically to sialic acid’s 1,2-diol groups via reversible esterification. This interaction causes fluorescence quenching in Boro-S/N-dGQDs, enabling detection limits as low as 6.04 ng/mL. Interference studies with NaCl, urea, and metal ions confirm specificity . Real-time analysis in dairy products (e.g., yogurt, cheese) uses hydrolysis with HCl to release free sialic acid for quantification .

Q. What computational methods predict 4-CPBA’s electronic and spectral properties?

- Answer: Density functional theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) model molecular geometry, vibrational frequencies, and frontier orbitals. Tools like Gaussian 09 and SPARTAN’14 simulate UV-Vis spectra (e.g., π→π* transitions at 215–340 nm) and electrostatic potential maps, aiding in understanding reactivity .

Q. How does 4-CPBA improve glycoprotein adsorption in biomedical applications?

- Answer: In magnetic composites (e.g., Fe₃O₄@SiO₂@PAMA-CPBA), 4-CPBA enables selective glycoprotein binding via B–N coordination and hydrogen bonding. At neutral pH, electrostatic repulsion between the composite and non-glycosylated proteins (e.g., transferrin) enhances specificity, while alkaline conditions release captured glycoproteins .

Q. What mechanisms underlie 4-CPBA’s role in adhesive materials?

- Answer: In soy protein adhesives, 4-CPBA forms boroxine rings via dehydration, creating covalent bonds with Gln-Lys isopeptide linkages. FT-IR confirms amide bond formation (1637 cm⁻¹), while tensile strength tests show a 120% improvement compared to unmodified adhesives .

Q. How is 4-CPBA used in postsynthetic DNA modification?

- Answer: 4-CPBA is ligated to oligonucleotides via amide bonds using TBTU/triethanolamine. MALDI-TOF confirms successful conjugation (mass shift ~165.94 Da). Orthogonal Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows dual labeling with fluorophores, enabling applications in saccharide-sensing aptamers .

Q. Methodological Notes

- Fluorescence Optimization: Use spectrofluorometry with λex/λem = 360/425 nm for Boro-S/N-dGQDs. Calibrate with sialic acid standards (50–1000 ng/mL) .

- Synthetic Reproducibility: Monitor reaction progress via HPLC for purity (>97%) and ζ-potential measurements for colloidal stability .

- DFT Parameters: Include solvent effects (e.g., PCM model) and vibrational scaling factors (0.961) for accurate spectral predictions .

Propiedades

IUPAC Name |

4-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVMDKGVRXFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Record name | 4-carboxyphenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930850 | |

| Record name | 4-Boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 4-Carboxyphenylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14047-29-1 | |

| Record name | 4-Carboxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14047-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXYPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQQ1T11DYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.